5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one
CAS No.: 15900-11-5
Cat. No.: VC21036173
Molecular Formula: C21H18N4O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15900-11-5 |
|---|---|
| Molecular Formula | C21H18N4O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3 |
| Standard InChI Key | DFSHSSAUZJFPSK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Introduction
Structural Characterization
Chemical Structure and Nomenclature
Table 1: Key Identifiers of 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one
| Parameter | Value |
|---|---|
| IUPAC Name | 5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |
| CAS Numbers | 15900-11-5, 4174-09-8 |
| Molecular Formula | C21H18N4O2 |
| Molecular Weight | 358.4 g/mol |
| Standard InChI | InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3 |
| Standard InChIKey | DFSHSSAUZJFPSK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Structural Features and Electronic Properties
The presence of two pyrazole rings in the structure provides multiple points for potential hydrogen bonding and other non-covalent interactions. The carbonyl groups (C=O) at positions 3 and 5 serve as hydrogen bond acceptors, while the N-H groups can function as hydrogen bond donors. These features are crucial for the compound's interaction with biological receptors and may contribute to its pharmacological activities .
The phenyl groups attached to the nitrogen atoms contribute to the molecule's lipophilicity and may enhance its ability to penetrate cell membranes. The methyl substituents at positions 3 and 5 of the pyrazole rings can influence the electronic distribution within the molecule, affecting its reactivity and biological activity. These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological behavior .
Chemical Properties
Physical Characteristics
5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one is typically described as a dry powder in its pure form. Although detailed information on its physical properties such as color, crystallinity, and melting point is limited in the available literature, these characteristics are important for its identification, purification, and formulation in potential pharmaceutical applications.
The compound's physical properties are directly influenced by its molecular structure, particularly the presence of aromatic rings, carbonyl groups, and the extended conjugation across the molecule. These structural features contribute to intermolecular forces such as π-π stacking, dipole-dipole interactions, and hydrogen bonding, which in turn affect properties like solubility, melting point, and stability .
Chemical Reactivity
The chemical reactivity of 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one is determined by the functional groups present in its structure. The compound can potentially undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
The carbonyl groups in the pyrazole rings are susceptible to nucleophilic attack and can participate in reactions such as reduction, condensation, and addition. The methylene bridge can serve as a site for electrophilic or nucleophilic substitution, depending on the reaction conditions and reagents used. The N-H groups in the pyrazole rings can undergo substitution reactions with suitable electrophiles.
Understanding the chemical reactivity of this compound is essential for developing synthetic methods for its preparation, studying its metabolism in biological systems, and designing chemical modifications to enhance its biological activities or improve its pharmacokinetic properties.
Synthesis Methods
| Year | Production (lb) |
|---|---|
| 2019 | 2,151 |
| 2018 | 1,193 |
| 2017 | 850 |
| 2016 | 5,702 |
This production trend suggests that the compound is manufactured in relatively small quantities, possibly for research purposes, specialized applications, or as an intermediate in the synthesis of other compounds. The significant decrease in production from 2016 to 2017, followed by a gradual increase in subsequent years, may reflect changes in demand, applications, or synthetic methodologies .
Biological Activities of Pyrazole Derivatives
Anti-inflammatory Properties
Pyrazole derivatives, including compounds structurally related to 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one, have demonstrated significant anti-inflammatory activities in various studies. These compounds can modulate inflammatory processes through different mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
Research conducted by Bandgar and colleagues revealed that novel pyrazole derivatives exhibited marked anti-inflammatory potential against various inflammatory mediators. Several compounds were found to be active anti-inflammatory agents when compared to standard drugs like indomethacin. Similarly, Keche and colleagues synthesized pyrazole derivatives that showed promising anti-inflammatory activity, with some compounds inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by up to 85% and 93%, respectively .
Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and evaluated their anti-inflammatory activities. Several compounds demonstrated activity comparable to the standard drug diclofenac sodium. Additionally, El-Sayed et al. developed a pyrazole derivative characterized as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which exhibited optimal anti-inflammatory activity comparable to reference drugs .
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties against various bacterial and fungal pathogens. These compounds can interfere with microbial cell membrane integrity, inhibit essential enzymes, or disrupt protein synthesis, leading to antimicrobial effects .
Ragavan and colleagues synthesized a group of novel 1,5-diaryl pyrazole derivatives by altering the active part (amide linkage) and tested them for anti-bacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia. Their studies revealed that the aliphatic amide pharmacophore, particularly the presence of a 4-piperidine moiety, enhances antimicrobial activity .
Chovatia and colleagues reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and evaluated their anti-tubercular and anti-microbial properties. These compounds were screened against Mycobacterium tuberculosis strain H37Rv and compared with the standard drug rifampin. Additionally, their antimicrobial activity was tested against various bacterial and fungal strains, with some compounds showing promising results .
Antiviral and Anticancer Properties
Pyrazole derivatives have shown potential as antiviral and anticancer agents in various studies. These compounds can interact with viral proteins or enzymes, inhibiting viral replication, or target cancer cell signaling pathways, leading to antiproliferative or pro-apoptotic effects .
El-Sabbagh and colleagues synthesized 4,5-disubstituted pyrazole derivatives and evaluated their antiviral activity against a broad panel of viruses in different cell cultures. Similarly, Rashad and colleagues developed pyrazole derivatives that demonstrated promising activity against hepatitis A virus and Herpes simplex virus type-1 .
In terms of anticancer activity, Sangani and colleagues synthesized pyrazole quinolone-pyridine hybrids using a molecular hybridization technique and evaluated their anticancer activities. Dawood and colleagues synthesized N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives, with one compound showing potent activity compared to doxorubicin as the reference drug .
Christodoulou and colleagues developed trisubstituted pyrazole derivatives and compounds bearing the fused pyrazolo[4,3-c]quinolone ring system, which emerged as potent anti-angiogenic compounds and inhibited the growth of human breast (MCF-7) and cervical (Hela) carcinoma cells in vitro .
Other Biological Activities
Pyrazole derivatives have demonstrated a wide range of other biological activities, including angiotensin-converting enzyme (ACE) inhibitory activity, cholecystokinin-1 receptor antagonism, and effects on estrogen receptors. These diverse activities highlight the versatility of pyrazole derivatives as potential therapeutic agents for various diseases .
Bonesi and colleagues synthesized pyrazole derivatives and investigated their potential activity as ACE inhibitors. One derivative showed effective ACE-inhibitory activity with an IC50 value of 0.123 mM. Additionally, Gomez and colleagues reported the synthesis and structure-activity relationship studies of 1,5-diarylpyrazoles analogs, which showed potential as cholecystokinin-1 receptor antagonists for the treatment of irritable bowel syndrome and other gastrointestinal disorders .
Naoum and colleagues synthesized novel tetra-substituted pyrazole derivatives bearing a nitro substituent on their phenol ring and evaluated their binding affinity toward estrogen receptor subtypes ERα and ERβ, with some compounds showing significant activity .
Structure-Activity Relationship Analysis
Influence of Functional Groups
The biological activities of pyrazole derivatives, including 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one, are significantly influenced by the nature, position, and orientation of various functional groups present in their structures. Understanding these structure-activity relationships is crucial for designing more potent and selective compounds with enhanced biological properties .
Analytical Methods and Characterization
Spectroscopic Analysis
Spectroscopic techniques play a crucial role in the characterization and quality control of 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one. These techniques provide valuable information about the compound's structure, purity, and physical properties .
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of pyrazole derivatives. The 1H NMR spectrum of 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one would show characteristic signals for the aromatic protons of the phenyl groups, the methyl protons, and the methine proton of the methylene bridge. The 13C NMR spectrum would provide information about the carbon framework, including the carbonyl carbons and the carbons of the pyrazole rings .
Infrared (IR) spectroscopy can identify the functional groups present in the compound, such as the C=O stretching bands of the carbonyl groups and the N-H stretching band of the pyrazole ring. Mass spectrometry is valuable for determining the molecular weight and fragmentation pattern of the compound, confirming its identity and purity .
Chromatographic Methods
Chromatographic techniques are essential for the purification and quality control of 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one. These methods can separate the compound from impurities and determine its purity level .
High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of pyrazole derivatives. The compound can be separated on a suitable column using an appropriate mobile phase, and detection can be accomplished using UV, fluorescence, or mass spectrometric detection, depending on the specific requirements. Thin-Layer Chromatography (TLC) can provide a quick assessment of the compound's purity and can be used to monitor reactions during its synthesis .
Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable for the analysis of this compound, particularly if it is volatile enough under the GC conditions. This technique provides both separation and identification capabilities, making it valuable for the characterization of organic compounds .
Future Perspectives and Applications
Research Directions
Future research on 5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one should focus on several key areas to fully explore its potential as a therapeutic agent. Comprehensive biological activity screening would be essential to identify the compound's specific activities and potency compared to existing drugs. Structure-activity relationship studies involving the synthesis of analogs with modifications at various positions could provide insights into the essential structural features for biological activity .
Mechanistic studies to elucidate the compound's mode of action at the molecular level would be valuable for understanding its biological effects. Advanced computational techniques, such as molecular docking and molecular dynamics simulations, could be employed to predict the compound's interaction with potential biological targets and guide the design of more potent derivatives .
Pharmacokinetic and toxicological evaluations would be necessary to assess the compound's drug-like properties, including absorption, distribution, metabolism, excretion, and potential toxicity. These studies would provide valuable information for the compound's further development as a therapeutic agent .
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